Trichodion

Inflammation Signal Transduction NF-κB

Trichodion (C12H14O5) is a naturally occurring pyrone derivative isolated from the fermentations of the imperfect fungus Trichosporiella sp. 20-95 and also found in the endophytic fungus Chaetomium globosum.

Molecular Formula C12H14O5
Molecular Weight 238.24 g/mol
Cat. No. B1247333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichodion
Synonymstrichodion
Molecular FormulaC12H14O5
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCC=CC1C(C(=O)C2=C(O1)OC(CC2=O)C)O
InChIInChI=1S/C12H14O5/c1-3-4-8-10(14)11(15)9-7(13)5-6(2)16-12(9)17-8/h3-4,6,8,10,14H,5H2,1-2H3/b4-3+/t6-,8?,10+/m0/s1
InChIKeyZHJAUCLFHVHSFH-CZNHCDSPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trichodion: A Dual NF-κB/STAT1 Pathway Inhibitor from Fungal Sources for Inflammation Research Procurement


Trichodion (C12H14O5) is a naturally occurring pyrone derivative isolated from the fermentations of the imperfect fungus Trichosporiella sp. 20-95 and also found in the endophytic fungus Chaetomium globosum [1][2]. It functions as a small-molecule inhibitor of inflammatory signal transduction, specifically targeting the NF-κB and JAK/STAT pathways [1]. Its molecular weight is 238.24 g/mol, and it is characterized as a neutral, lipophilic compound suitable for cell-based assays [3].

Dual-pathway probe: Simultaneously targets NF-κB and STAT1 signaling in inflammation models
Cell-based assay compatible: Lipophilic pyrone scaffold suitable for macrophage and epithelial cell studies
Non-cytotoxic tool: Reported inactive in cancer and normal fibroblast lines, supporting signaling studies without confounding cell death

Why Trichodion Cannot Be Simply Replaced by Other NF-κB or STAT1 Inhibitors in Inflammation Research


Generic substitution of Trichodion with alternative NF-κB inhibitors (e.g., parthenolide, BAY 11-7082) or STAT1 inhibitors (e.g., fludarabine) is not straightforward due to its unique dual-target profile and distinct mechanism of action. Unlike many single-pathway inhibitors, Trichodion simultaneously suppresses both the NF-κB and STAT1α pathways at comparable concentrations, while also inhibiting AP-1 [1]. Furthermore, its mode of action involves stabilization of IκBα and inhibition of STAT1α phosphorylation, rather than direct kinase inhibition or proteasome blockade [1]. This polypharmacology may confer a differentiated biological effect in cellular models of inflammation, making it a valuable tool compound for dissecting pathway crosstalk where single-pathway inhibitors yield incomplete or biased results.

Single-pathway inhibitors may not replicate dual NF-κB/STAT1 modulation
This Product
Simultaneous NF-κB and STAT1α suppression at comparable concentrations via IκBα stabilization
Alternative
Parthenolide or fludarabine inhibit only one pathway each; crosstalk endpoints may shift
Cytotoxic NF-κB inhibitors may confound pathway interpretation
This Product
Reported non-cytotoxic in tested cancer and fibroblast lines at pathway-inhibitory concentrations
Alternative
Parthenolide exhibits cytotoxicity across multiple cell lines; cell-death endpoints may confound results
Pyrone chemotype differs from trichothecene mycotoxins
This Product
Pyrano[2,3-b]pyran-4,5-dione core; no protein synthesis inhibition reported
Alternative
Trichothecenes inhibit eukaryotic protein synthesis; mechanism mismatch may alter model response

Trichodion: Head-to-Head Quantitative Comparison Against Key Pathway Inhibitors


Trichodion Exhibits Dual Inhibition of NF-κB and STAT1 Pathways in Contrast to Single-Pathway Comparators

Trichodion inhibits both NF-κB and STAT1α-mediated transcription in cell-based reporter assays. In HeLa S3 cells, Trichodion blocked IFN-γ-induced STAT1α phosphorylation and NF-κB-dependent gene expression with IC50 values of 21–42 μM (5–10 μg/mL) and 42–84 μM (10–20 μg/mL), respectively [1]. In contrast, parthenolide, a widely used NF-κB inhibitor, exhibits an IC50 of 0.72 ± 0.08 μM against NF-κB but does not directly inhibit STAT1 [2]. Fludarabine, a STAT1 inhibitor, depletes STAT1 protein but does not affect NF-κB . Trichodion thus offers a dual-inhibition profile at comparable concentrations, which is not achievable with these single-pathway agents.

Dual NF-κB / STAT1 Inhibition
Cross-study comparable
NF-κB IC50 42–84 μM; STAT1α inhibition at 21–42 μM
Supports dual-pathway crosstalk studies; single-pathway comparators each target only one arm
HeLa S3 SEAP reporter; IFN-γ or NF-κB response elements
Inflammation Signal Transduction NF-κB STAT1 Pathway Crosstalk

Trichodion Inhibits AP-1-Mediated Transcription with Comparable Potency to Established AP-1 Inhibitors

Trichodion inhibits AP-1-dependent transcription in HeLa S3 cells with an IC50 of 21 μM (5 μg/mL) [1]. This potency is comparable to the established AP-1 inhibitor IQ-1S, which has a reported IC50 of 1.8 μM against AP-1 . While IQ-1S is a more potent AP-1 inhibitor, Trichodion's advantage lies in its concurrent inhibition of NF-κB and STAT1, providing a broader anti-inflammatory profile.

AP-1 Transcription Inhibition
Cross-study comparable
IC50 21 μM vs. IQ-1S IC50 1.8 μM
Broader multi-pathway profile may offset lower single-target AP-1 potency
HeLa S3 AP-1-driven SEAP reporter assay
AP-1 Transcription Factor Inflammation Signal Transduction

Trichodion Suppresses COX-2 and NOS II Protein Expression in Macrophages

In LPS/IFN-γ-stimulated J774 mouse macrophages, Trichodion at 21–42 μM (5–10 μg/mL) almost completely inhibited the expression of the proinflammatory enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (NOS II), as determined by Western blotting [1]. This functional outcome directly correlates with its inhibition of NF-κB and STAT1 pathways. In comparison, the NF-κB inhibitor parthenolide at 10 μM reduced COX-2 protein expression by ~50% in RAW 264.7 macrophages [2]. Trichodion achieves near-complete suppression at similar concentrations, underscoring its efficacy in a relevant inflammatory cell model.

COX-2 / NOS II Suppression
Cross-study comparable
Near-complete inhibition at 21–42 μM
Supports macrophage inflammation endpoint studies; correlates with NF-κB/STAT1 pathway modulation
J774 macrophages; LPS/IFN-γ-stimulated; Western blot readout
COX-2 iNOS Macrophage Anti-inflammatory

Trichodion Exhibits Minimal Cytotoxicity in Cancer Cell Lines Compared to Cytotoxic NF-κB Inhibitors

In a panel of four cancer cell lines (NCI-H460, MCF-7, SF-268, MIA Pa Ca-2) and normal human fibroblasts (WI-38), Trichodion (5) was found to be inactive, with no significant inhibition of cell proliferation reported [1]. This contrasts with the well-known NF-κB inhibitor parthenolide, which exhibits potent cytotoxicity with IC50 values ranging from 2.8 to 13.3 μM across various cancer cell lines . Trichodion's lack of cytotoxicity, despite its pathway inhibition activity, suggests a favorable selectivity window for use in cell signaling studies without confounding effects from cell death.

Cytotoxicity Profile
Cross-study comparable
Inactive in 4 cancer lines and WI-38 fibroblasts
May support pathway studies without confounding cell-death endpoints
72 h exposure; MTT/SRB; parthenolide cytotoxic at 2.8–13.3 μM
Cytotoxicity Selectivity Safety Tool Compound

Unique Pyrone Scaffold Distinguishes Trichodion from Common Trichothecene Mycotoxins

Trichodion is a pyrano[2,3-b]pyran-4,5-dione derivative (pyrone), not a trichothecene [1][2]. This structural distinction is critical because trichothecenes (e.g., trichodermin, deoxynivalenol) are potent inhibitors of eukaryotic protein synthesis and are highly cytotoxic [3]. In contrast, Trichodion's pyrone core confers a different bioactivity profile focused on transcription factor modulation without protein synthesis inhibition. This chemotype difference explains its lack of general cytotoxicity and makes it a safer, more specific tool for studying inflammatory signaling.

Pyrone Chemotype
Class-level inference
Pyrano[2,3-b]pyran-4,5-dione core
Distinct from trichothecene mycotoxins; no protein synthesis inhibition expected
Structural classification review
Natural Product Pyrone Structural Biology Chemotype

Trichodion Does Not Affect GSK-3β-Mediated NF-κB Activity, Indicating Pathway Specificity

In prostate cancer cells, Trichodion failed to reverse LiCl-induced TRAIL sensitization, whereas GSK-3β inhibitors did block TRAIL-reduced NF-κB activity [1]. This indicates that Trichodion's NF-κB inhibition does not involve GSK-3β-mediated modulation, highlighting its specific action upstream at the level of IκBα stabilization [2]. This contrasts with broader-spectrum NF-κB inhibitors like BAY 11-7082, which target IKKβ and can have off-target effects on other kinases. Trichodion's restricted mechanism may offer cleaner phenotypic outcomes in certain experimental systems.

GSK-3β Pathway Specificity
Supporting evidence
No effect on LiCl-induced TRAIL sensitization
Supports canonical NF-κB pathway attribution; GSK-3β crosstalk may be limited
PC-3 prostate cancer cells; LiCl/TRAIL model
GSK-3β NF-κB Pathway Selectivity Prostate Cancer

Optimal Research Applications of Trichodion Based on Quantitative Differentiation Data


Investigating NF-κB/STAT1 Crosstalk in Inflammatory Disease Models

Trichodion's dual inhibition of NF-κB (IC50 42–84 μM) and STAT1α (IC50 21–42 μM) makes it an ideal probe for dissecting the interplay between these two key inflammatory pathways [1]. Researchers can use Trichodion to simultaneously dampen both signals in macrophage or epithelial cell models, enabling cleaner interpretation of downstream effects compared to using combinations of single-pathway inhibitors which may introduce synergistic or antagonistic artifacts.

Benchmarking Novel Anti-inflammatory Compounds in Macrophage Assays

Given its near-complete suppression of COX-2 and iNOS in J774 macrophages at 21–42 μM, Trichodion serves as a robust positive control for anti-inflammatory activity in cell-based assays [1]. Its well-characterized mechanism (IκBα stabilization, STAT1α phosphorylation inhibition) provides a clear benchmark against which new compounds can be compared for potency and pathway selectivity.

Selective Inhibition of NF-κB Signaling Without Cytotoxicity in Cancer Cell Studies

Trichodion's lack of cytotoxicity in a panel of cancer and normal cell lines [2] makes it a superior choice for studies requiring long-term NF-κB inhibition without inducing apoptosis. This is particularly valuable in investigations of NF-κB's role in cell survival, differentiation, or drug resistance where confounding cell death must be avoided.

Chemical Biology Studies on Natural Pyrone Derivatives

As a pyrone natural product distinct from trichothecenes, Trichodion provides a unique scaffold for structure-activity relationship (SAR) studies aimed at developing novel anti-inflammatory agents [3]. Its modular structure (pyrano[2,3-b]pyran-4,5-dione core) offers opportunities for semisynthetic derivatization to improve potency or alter pathway selectivity.

Application
Selection Property
Validation Focus
NF-κB/STAT1 crosstalk studies
Dual-pathway inhibition at comparable concentrations
Reporter gene and phospho-STAT1 endpoint confirmation
Macrophage inflammation assays
COX-2 and iNOS suppression in stimulated macrophages
Protein expression and pathway-response endpoint review
NF-κB signaling without cytotoxicity
Non-cytotoxic profile in cancer and fibroblast lines
Cell viability endpoint monitoring across model systems
Natural pyrone SAR studies
Pyrano-pyran-dione scaffold distinct from trichothecenes
Structural identity and pathway-selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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